1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE is an organic compound with a complex structure, characterized by the presence of a piperidine ring, a sulfonyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through electrophilic aromatic substitution reactions, using reagents like ethoxybenzene and appropriate catalysts.
Final Coupling: The final step involves coupling the piperidine ring with the sulfonyl and ethoxyphenyl groups under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out.
Scientific Research Applications
1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide:
N-(3-acetylphenyl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide: The acetyl group in this compound may confer different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-phenylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-18-10-12-19(13-11-18)27(24,25)22-14-6-7-16(15-22)20(23)21-17-8-4-3-5-9-17/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVSYJOHMEXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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